molecular formula C17H19N5O3 B14427789 Carbamic acid, (5-amino-1,2-dihydro-3-(4-methoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester CAS No. 82586-00-3

Carbamic acid, (5-amino-1,2-dihydro-3-(4-methoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester

Cat. No.: B14427789
CAS No.: 82586-00-3
M. Wt: 341.4 g/mol
InChI Key: DNVPMVJYQWFBIK-UHFFFAOYSA-N
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Description

Carbamic acid, (5-amino-1,2-dihydro-3-(4-methoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is a complex organic compound with a unique structure that includes a pyrido[3,4-b]pyrazine core, an amino group, and a methoxyphenyl substituent. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (5-amino-1,2-dihydro-3-(4-methoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[3,4-b]pyrazine core, followed by the introduction of the amino group and the methoxyphenyl substituent. The final step involves the esterification of the carbamic acid with ethanol under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (5-amino-1,2-dihydro-3-(4-methoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Carbamic acid, (5-amino-1,2-dihydro-3-(4-methoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbamic acid, (5-amino-1,2-dihydro-3-(4-methoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding to target proteins and enzymes, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with receptors and enzymes involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (5-amino-1,2-dihydro-3-(4-hydroxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
  • Carbamic acid, (5-amino-1,2-dihydro-3-(4-methylphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester

Uniqueness

Compared to similar compounds, carbamic acid, (5-amino-1,2-dihydro-3-(4-methoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct properties and applications, making it a valuable compound for further research.

Properties

CAS No.

82586-00-3

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl N-[5-amino-3-(4-methoxyphenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate

InChI

InChI=1S/C17H19N5O3/c1-3-25-17(23)22-14-8-12-15(16(18)21-14)20-13(9-19-12)10-4-6-11(24-2)7-5-10/h4-8,19H,3,9H2,1-2H3,(H3,18,21,22,23)

InChI Key

DNVPMVJYQWFBIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC=C(C=C3)OC)N

Origin of Product

United States

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